molecular formula C26H27N5O4 B2468752 benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate CAS No. 877621-64-2

benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Numéro de catalogue: B2468752
Numéro CAS: 877621-64-2
Poids moléculaire: 473.533
Clé InChI: IBPPQYMIXYFTDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a heterocyclic compound featuring a pyrimido[2,1-f]purine core with a 1-methyl group, 2,4-dioxo functionality, and a 9-(2-phenylethyl) substituent.

Propriétés

IUPAC Name

benzyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-28-23-22(24(33)31(26(28)34)17-21(32)35-18-20-11-6-3-7-12-20)30-15-8-14-29(25(30)27-23)16-13-19-9-4-2-5-10-19/h2-7,9-12H,8,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPPQYMIXYFTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Structure

The compound can be described by the following chemical formula:

  • Chemical Formula : C23H24N2O5
  • IUPAC Name : benzyl N-[(1R)-1-{[(2S,3E)-5,6-dioxohex-3-en-2-yl]carbamoyl}-2-phenylethyl]carbamate

Molecular Characteristics

PropertyValue
Average Molecular Weight408.4471 g/mol
Monoisotopic Mass408.1685 g/mol
InChI KeyNOXVWFAAXREWMI-GURWAVDKSA-N

Anticancer Properties

Recent studies have indicated that benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance:

  • Study Findings : In vitro tests demonstrated that the compound inhibited proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

  • Mechanism : The inhibition of NF-kB signaling pathway has been identified as a key mechanism through which the compound exerts its anti-inflammatory effects .

Antioxidant Activity

Benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate has demonstrated antioxidant properties in several assays. The compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative damage and could be beneficial in neurodegenerative diseases.

Case Study 1: Breast Cancer Cell Lines

In a controlled study involving MCF-7 breast cancer cells:

  • Objective : To determine the cytotoxic effects of the compound.
  • Results : The compound reduced cell viability significantly after 24 hours of exposure.

Case Study 2: Inflammatory Response in Macrophages

A study assessed the impact of benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate on LPS-induced macrophages:

  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by over 50%, indicating strong anti-inflammatory activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the 9-Position

The 9-position substituent is critical for biological activity. Below is a comparative analysis of key analogs:

Compound Name & Reference 9-Position Substituent Biological Activity Key Findings
Target Compound 2-Phenylethyl Under investigation Structural similarity to CNS-active analogs; phenylethyl group may balance lipophilicity and receptor binding.
Compound 6a Phenylpiperazinepropyl CNS (sedative, analgesic) Reduced spontaneous locomotor activity; hypothermizing effects.
Compound 76 4-Ethoxyphenyl HIV-1 RNase H inhibition Decreased RT thermal stability (Tm), unlike newer derivatives.
Benzoxathiin-Purine Derivatives Benzoxathiin-methyl Antiproliferative Activity dependent on stereochemistry and substituent position.
Key Observations:
  • CNS Activity : Phenylpiperazinealkyl substituents (e.g., in Compound 6a) enhance CNS effects due to improved interaction with neurotransmitter receptors. The target compound’s 2-phenylethyl group lacks the piperazine moiety, which may reduce polar interactions but increase passive diffusion .
  • Antiviral Mechanism : The 4-ethoxyphenyl group in Compound 76 destabilizes HIV-1 reverse transcriptase (RT), whereas derivatives with bulkier substituents (e.g., phenylethyl) might exhibit divergent binding modes .

Pharmacological Profiles

  • CNS-Active Analogs : Compounds with phenylpiperazinealkyl chains (e.g., 6a, 9, 12) demonstrated dose-dependent sedation and analgesia in rodent models. The target compound’s simpler phenylethyl group may offer a narrower efficacy spectrum but fewer off-target effects .
  • Antiviral Activity : Compound 76’s destabilization of RT contrasts with newer derivatives that stabilize the enzyme. This suggests that substituent polarity and hydrogen-bonding capacity (e.g., ethoxy vs. phenylethyl) dictate allosteric modulation mechanisms .
  • Antiproliferative Derivatives : Benzoxathiin-purine analogs show that stereochemistry at the 9-position significantly impacts cytotoxicity. The target compound’s achiral phenylethyl group may simplify synthesis but reduce selectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.